N-[4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-3-methyl-N-(3-methylbutanoyl)butanamide
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Overview
Description
N-[4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-3-methyl-N-(3-methylbutanoyl)butanamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-3-methyl-N-(3-methylbutanoyl)butanamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the oxazole ring. The final steps involve the acylation of the amide group.
Formation of Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Oxazole Ring: The oxazole ring is introduced through a cyclization reaction involving a nitrile and an aldehyde in the presence of a base.
Acylation: The final step involves the acylation of the amide group using an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-[4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-3-methyl-N-(3-methylbutanoyl)butanamide involves its interaction with specific molecular targets. The oxazole and thieno[2,3-b]pyridine rings can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-3-methyl-N-(3-methylbutanoyl)butanamide: shares similarities with other oxazole and thieno[2,3-b]pyridine derivatives.
Oxazole Derivatives: Compounds such as 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide have similar structural features and biological activities.
Thieno[2,3-b]pyridine Derivatives: Compounds like 2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide also share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27N3O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-3-methyl-N-(3-methylbutanoyl)butanamide |
InChI |
InChI=1S/C22H27N3O3S/c1-12(2)9-17(26)25(18(27)10-13(3)4)20-19-14(5)11-15(6)23-22(19)29-21(20)16-7-8-28-24-16/h7-8,11-13H,9-10H2,1-6H3 |
InChI Key |
QUTPZPGYBJEBKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NOC=C3)N(C(=O)CC(C)C)C(=O)CC(C)C)C |
Origin of Product |
United States |
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